An In-Depth Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: A Versatile Bifunctional Reagent in Synthetic Chemistry
An In-Depth Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: A Versatile Bifunctional Reagent in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Bromo-2-(chloromethoxy)ethane, a unique bifunctional molecule, holds significant potential as a versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and, most critically, its prospective applications in drug development and complex molecule synthesis. Drawing upon established principles of reactivity for analogous α-haloethers and bifunctional alkylating agents, we delineate its utility as a protecting group precursor and a linker for advanced molecular architectures. This document is intended to serve as a foundational resource for researchers seeking to leverage the distinct reactivity of this compound in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
Nomenclature and Identification
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Systematic Name: 1-Bromo-2-(chloromethoxy)ethane
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Molecular Formula: C₃H₆BrClO[1]
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Molecular Weight: 173.44 g/mol [1]
Synonyms
This compound is also known by several other names, including:
Physicochemical Data
A summary of the key physicochemical properties of 1-Bromo-2-(chloromethoxy)ethane is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.
| Property | Value | Source |
| Boiling Point | 38 °C at 0.2 Torr | [1] |
| Density | 1.66 g/cm³ | [1] |
| LogP | 1.59 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Exact Mass | 171.92906 Da | [1] |
Synthesis of 1-Bromo-2-(chloromethoxy)ethane
The synthesis of α-haloethers is a well-established area of organic chemistry.[3][4][5][6][7] For 1-Bromo-2-(chloromethoxy)ethane, a common laboratory-scale synthesis involves the reaction of 2-bromoethanol with formaldehyde and hydrogen chloride.
A generalized synthetic workflow is depicted below:
Caption: Synthetic pathway for 1-Bromo-2-(chloromethoxy)ethane.
Experimental Protocol: Synthesis of 1-Bromo-2-(chloromethoxy)ethane
Disclaimer: This protocol is a generalized representation and should be performed by qualified personnel with appropriate safety measures in place.
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Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with paraformaldehyde and an inert solvent such as dichloromethane.
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Introduction of Reactants: The flask is cooled in an ice bath, and a solution of 2-bromoethanol in dichloromethane is added dropwise.
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Addition of Hydrogen Chloride: Gaseous hydrogen chloride is bubbled through the reaction mixture, or a solution of hydrogen chloride in a suitable solvent is added.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 1-Bromo-2-(chloromethoxy)ethane.
Reactivity and Applications in Drug Development
The synthetic utility of 1-Bromo-2-(chloromethoxy)ethane stems from its bifunctional nature, possessing two distinct electrophilic centers: the carbon atom of the chloromethoxy group and the carbon atom bonded to the bromine. This duality allows for sequential or differential reactivity, making it a valuable tool in the synthesis of complex molecules.
The Chloromethoxy Moiety: A Gateway to Protecting Groups
The chloromethoxy group is a classic precursor for the introduction of the methoxymethyl (MOM) ether protecting group for alcohols.[3] In the context of 1-Bromo-2-(chloromethoxy)ethane, it can be used to install a bromo-functionalized MOM-type protecting group, which we can term a "BOMOM" (2-Bromoethoxymethyl) group.
Caption: Protection of an alcohol using 1-Bromo-2-(chloromethoxy)ethane.
This "BOMOM" group offers the advantage of introducing a bromine handle for further functionalization, such as cross-coupling reactions, after the protection of a sensitive hydroxyl group. The protection itself would likely proceed under standard conditions for MOM group installation, employing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Deprotection would be expected under acidic conditions, typical for acetal cleavage.
The Bromoethyl Moiety: A Handle for Further Functionalization
The bromoethyl group provides a second reactive site. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the attachment of various moieties. This is particularly useful in the construction of linkers for antibody-drug conjugates (ADCs) or in the synthesis of heterocyclic systems. The differential reactivity between the highly labile chloromethyl ether and the less reactive bromoalkane allows for a stepwise elaboration of a molecule.
Safety and Handling
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Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and magnesium.[12]
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-2-(chloromethoxy)ethane is a bifunctional reagent with considerable, yet largely untapped, potential in synthetic organic chemistry. Its ability to act as a precursor to a functionalized protecting group and as a versatile linker makes it a valuable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. The insights provided in this guide, based on the established chemistry of related compounds, aim to equip researchers with the foundational knowledge to explore and exploit the unique synthetic opportunities offered by this compound. As with all reactive and potentially hazardous chemicals, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount.
References
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- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.
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LookChem. (n.d.). 1-Bromo-2-(chloromethoxy)ethane. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. Retrieved January 12, 2026, from [Link]
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Sciencemadness.org. (n.d.). Communication to the Editor - Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved January 12, 2026, from [Link]
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OEHHA. (2011, July). Chloroalkyl ethers. Retrieved from [Link]
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PubMed Central. (n.d.). Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). Chloromethyl ethyl ether. Retrieved January 12, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved January 12, 2026, from [Link]
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